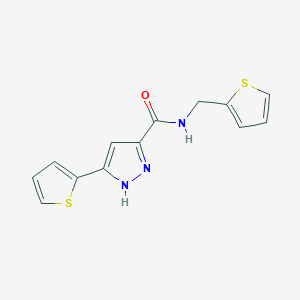
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective cannabinoid-1 receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating conditions related to the endocannabinoid system.
Industry: Utilized in the development of organic semiconductors for thin-film transistors.
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a cannabinoid-1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes . The pathways involved include the endocannabinoid signaling pathway, which plays a role in pain, appetite, and mood regulation .
Comparison with Similar Compounds
Similar Compounds
5-thiophen-2-yl pyrazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound is used in organic electronics and shares the thiophene moiety.
Uniqueness
5-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its dual thiophene substitution, which enhances its electronic properties and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11N3OS2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N3OS2/c17-13(14-8-9-3-1-5-18-9)11-7-10(15-16-11)12-4-2-6-19-12/h1-7H,8H2,(H,14,17)(H,15,16) |
InChI Key |
JVYRYBNRKQUXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


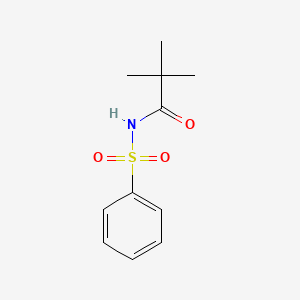

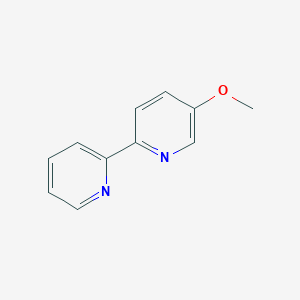
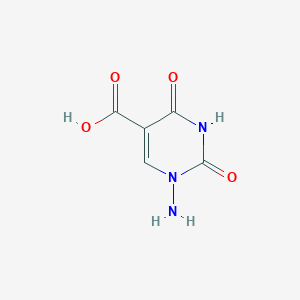
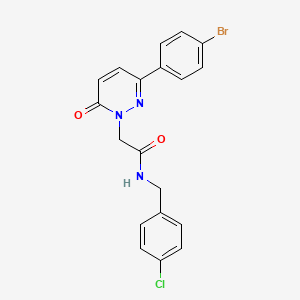
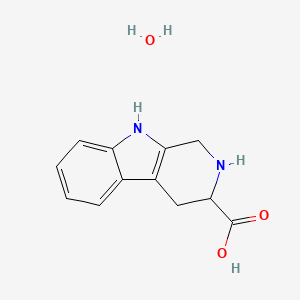
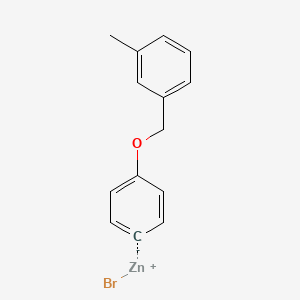
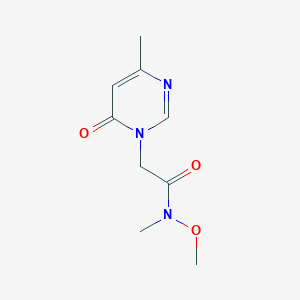
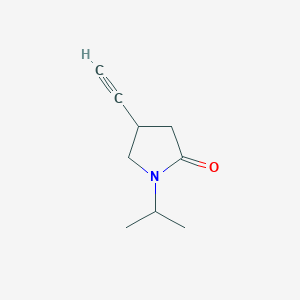
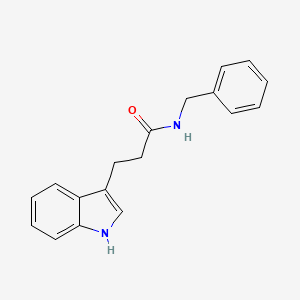


![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
